molecular formula C10H14N5O7P B12059408 [5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B12059408
M. Wt: 347.22 g/mol
InChI Key: LTFMZDNNPPEQNG-UHFFFAOYSA-N
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Description

2’-Deoxyguanosine 5’-monophosphate: is a nucleotide that plays a crucial role in the synthesis of DNA. It is a derivative of guanosine monophosphate, where the hydroxyl group on the 2’ carbon of the ribose sugar is replaced by a hydrogen atom, making it a deoxyribonucleotide. This compound is essential for various biological processes, including DNA replication and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Deoxyguanosine 5’-monophosphate can be synthesized through a multi-step enzymatic process. One common method involves the use of purine nucleoside phosphorylase, acetate kinase, N-deoxyribosytransferase II, and deoxyguanosine kinase. The initial substrate, guanosine, is cleaved into guanine and ribose-1-phosphate by purine nucleoside phosphorylase. Guanine then reacts with thymidine, catalyzed by N-deoxyribosytransferase II, to produce deoxyguanosine. Finally, deoxyguanosine is phosphorylated to 2’-deoxyguanosine 5’-monophosphate by deoxyguanosine kinase .

Industrial Production Methods: Traditionally, 2’-deoxyguanosine 5’-monophosphate is separated from DNA degradation products, which is a low-yielding and time-consuming process. advancements in enzymatic synthesis have improved the efficiency and yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyguanosine 5’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized derivatives of guanine and other modified nucleotides .

Mechanism of Action

2’-Deoxyguanosine 5’-monophosphate exerts its effects primarily through its role in DNA synthesis. It acts as a substrate for guanylate kinases, which phosphorylate it to deoxyguanosine diphosphate and deoxyguanosine triphosphate. These phosphorylated forms are then incorporated into DNA during replication and repair processes . Additionally, the compound can undergo photosensitized oxidation, leading to the formation of various oxidized products that can affect DNA structure and function .

Comparison with Similar Compounds

  • 2’-Deoxyadenosine 5’-monophosphate
  • 2’-Deoxycytidine 5’-monophosphate
  • 2’-Deoxythymidine 5’-monophosphate

Comparison: While all these compounds are deoxyribonucleotides and play roles in DNA synthesis, 2’-deoxyguanosine 5’-monophosphate is unique due to its specific interactions with guanylate kinases and its role in forming G-quadruplex structures. These unique properties make it particularly important in studies related to DNA replication, repair, and structural biology .

Properties

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFMZDNNPPEQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862464
Record name 2-Amino-9-(2-deoxy-5-O-phosphonopentofuranosyl)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902-04-5
Record name Deoxyguanylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2'-deoxy-5'-guanylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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